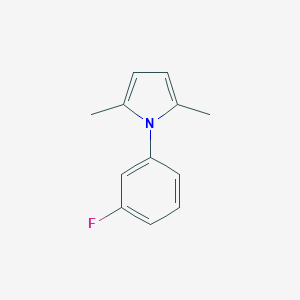

1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Description

1-(3-Fluorophenyl)-2,5-dimethylpyrrole (C₁₂H₁₂FN, average mass: 189.233 g/mol) is a pyrrole derivative featuring a fluorine atom at the meta position of the phenyl ring and methyl groups at the 2- and 5-positions of the pyrrole core . The compound’s structure allows for electronic modulation via the electron-withdrawing fluorine substituent, influencing reactivity and interactions in biological systems .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZMMKRHLWEHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406334 | |

| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146135-21-9 | |

| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction is conducted in toluene at 80°C for 10 hours under a nitrogen atmosphere. Indium powder (4 equivalents) acts as a reducing agent, facilitating the reduction of the nitro group in 1-fluoro-3-nitrobenzene to an amine intermediate. Acetic acid (10 equivalents) serves as a proton source and stabilizes the reactive intermediates. The 2,5-hexanedione undergoes cyclocondensation with the in situ-generated amine to form the pyrrole ring.

Workup and Yield

After completion, the reaction mixture is diluted with ethyl acetate, filtered through Celite to remove residual indium, and washed with 10% sodium bicarbonate to neutralize excess acid. The product is isolated in 87% yield, demonstrating high efficiency despite the extended reaction time. This method’s reliance on indium, a less common reducing agent, may pose challenges in large-scale applications due to cost and handling requirements.

Solvent-Free Paal-Knorr Synthesis Using Montmorillonite K10

The Paal-Knorr pyrrole synthesis, a classical method, has been adapted for this compound using montmorillonite K10 as a heterogeneous catalyst under solvent-free conditions.

Reaction Optimization

A mixture of 3-fluoroaniline and 2,5-hexanedione is ground with montmorillonite K10, a smectite clay, at ambient temperature. The absence of solvent reduces waste, while the clay’s acidic sites catalyze the cyclocondensation. The reaction completes within 30 minutes, yielding 92% of the target compound.

Advantages and Scalability

Montmorillonite K10 is recyclable, retaining catalytic activity for multiple cycles without significant loss in yield. The solvent-free protocol aligns with green chemistry principles, making it suitable for industrial scale-up. The short reaction time and high yield further enhance its practicality compared to traditional Paal-Knorr methods requiring reflux conditions.

Comparative Analysis of Preparation Methods

The table below contrasts the two methods:

Mechanistic Insights and Byproduct Management

Indium-Mediated Pathway

The nitro group in 1-fluoro-3-nitrobenzene is reduced to an amine via indium’s electron transfer, followed by nucleophilic attack on 2,5-hexanedione. Acetic acid protonates the intermediate, enabling cyclization. Potential byproducts include incomplete reduction intermediates, which are minimized by excess indium.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid or iodine in chloroform.

Major Products Formed:

Oxidation: Pyrrole-2,5-dicarboxylic acids.

Reduction: Amine derivatives.

Substitution: Halogenated pyrrole derivatives.

Applications De Recherche Scientifique

1-(3-Fluorophenyl)-2,5-dimethylpyrrole is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article will explore its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in breast cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrrole derivatives. A case study highlighted in Pharmaceutical Biology reported that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research published in Advanced Functional Materials explored its use as a hole transport material in organic light-emitting diodes (OLEDs). The compound demonstrated improved charge mobility and stability compared to traditional materials.

Polymer Synthesis

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. A study in Macromolecules reported the successful incorporation of this compound into conjugated polymers, resulting in materials with enhanced conductivity and photophysical properties.

Reaction Intermediates

This compound acts as an important intermediate in various synthetic routes. Its reactivity allows for further functionalization through electrophilic substitution reactions. A comprehensive review in Chemical Reviews discussed methods for synthesizing complex molecules using this pyrrole derivative as a precursor.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer effects of this compound was conducted on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation). These findings suggest potential for development as a therapeutic agent against breast cancer.

Case Study 2: OLED Performance

In a comparative study on OLEDs utilizing different hole transport materials, devices incorporating this compound showed a significant increase in luminous efficiency and operational stability compared to devices using conventional materials. This highlights its potential application in next-generation display technologies.

Mécanisme D'action

The mechanism of action of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact pathways and targets are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the halogen type, substituent position, or additional functional groups on the phenyl ring. These variations significantly impact electronic properties, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Fluorine vs. Bromo and iodo substituents increase molecular weight and lipophilicity (logP), affecting solubility and biodistribution .

- Positional Isomerism : The 4-fluoro isomer (para-substitution) may exhibit distinct electronic interactions in biological targets compared to the meta-substituted 3-fluoro compound. For example, para-substituted derivatives could align differently with enzyme active sites .

Spectroscopic Characterization

- NMR Shifts : Fluorine’s strong inductive effect causes distinct ¹⁹F NMR signals (~-110 ppm for 3-fluoro vs. -120 ppm for 4-fluoro). Bromo and chloro substituents show characteristic splitting in ¹H NMR due to coupling with adjacent protons .

- Mass Spectrometry : Bromo and iodo analogs display isotope patterns (e.g., ¹⁸¹Ta for bromine), aiding structural confirmation .

Activité Biologique

1-(3-Fluorophenyl)-2,5-dimethylpyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the Paal-Knorr method, which allows for the formation of pyrrole derivatives through the cyclodehydration of 1,4-dicarbonyl compounds. In this context, the introduction of the 3-fluorophenyl group is achieved via electrophilic aromatic substitution reactions.

Anticonvulsant Activity

A study conducted by Patil et al. (2020) evaluated a series of N-substituted pyrrole derivatives for their anticonvulsant activity using animal models. The compounds were tested using the maximal electroshock (MES) and subcutaneous metrazol (ScMET) methods. Notably, compounds with similar structures to this compound exhibited promising anticonvulsant effects. For instance:

- Compound 7 showed significant reduction in tonic extension during the ScMET test.

- Compound 10 demonstrated protective effects at doses of 100 mg/kg, indicating its potential as a lead for developing antiepileptic drugs .

Antimicrobial Activity

Research has indicated that compounds with fluorinated phenyl groups possess enhanced antimicrobial properties. Specifically, derivatives similar to this compound have shown activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for several compounds, revealing effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, a related compound exhibited MIC values of 25.9 μM against both strains .

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory properties of pyrrole derivatives. Compounds were tested for their ability to inhibit lipopolysaccharide-induced NF-κB activation. Some derivatives demonstrated significant attenuation of NF-κB activity compared to control compounds:

- The presence of electron-withdrawing groups such as fluorine has been correlated with increased anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activities of pyrrole derivatives are often influenced by their structural features. The following table summarizes key findings from SAR studies related to this compound:

| Compound | Substituent | Biological Activity | MIC (μM) |

|---|---|---|---|

| 10 | 3-Fluorophenyl | Anticonvulsant | - |

| Related | Fluorinated phenyl | Antimicrobial against S. aureus | 25.9 |

| Related | Various substitutions | Anti-inflammatory (NF-κB inhibition) | - |

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in treating various conditions:

- Anticonvulsant Efficacy : In an experiment involving mice, compound variations similar to this compound showed a dose-dependent response in reducing seizure activity.

- Antimicrobial Testing : A series of pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, showing enhanced antibacterial effects compared to standard antibiotics like oxytetracycline .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, and what critical reaction conditions must be controlled?

- Methodology : The compound can be synthesized via condensation reactions using precursors like 2,5-dimethylpyrrole and 3-fluorophenyl derivatives. For example, 3-fluorobenzenesulfonyl chloride (a fluorinated aryl reagent) has been used to introduce 3-fluorophenyl groups into pyrrole systems via nucleophilic substitution or coupling reactions . Key steps include:

- Reductive amination : Reacting 2,5-dimethylpyrrole with a nitro-substituted 3-fluorophenyl precursor (e.g., 3-fluoroaniline derivative) under hydrogenation with Pd/C to reduce the nitro group to an amine .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for 3-fluorophenyl) and pyrrole methyl groups (δ 1.8–2.2 ppm). Coupling patterns (e.g., J = 8.4 Hz for ortho-F protons) confirm substitution .

- FT-IR : Absorbances at ~2970 cm⁻¹ (C-H stretch, methyl), ~1520 cm⁻¹ (C-N pyrrole ring), and ~1094 cm⁻¹ (C-F) validate functional groups .

- UV-Vis : Conjugation between the fluorophenyl and pyrrole rings produces λₘₐₘ ~270–290 nm, useful for concentration assays .

Q. What are the key stability considerations for storing and handling this compound?

- Methodology :

- Storage : Protect from light and moisture (use amber vials with desiccants) to prevent hydrolysis of the fluorophenyl group or pyrrole ring oxidation .

- Degradation pathways : Autooxidation of pyrrole rings can occur under ambient O₂, forming peroxides; inert gas purging during storage mitigates this .

- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to acidic/basic conditions to preserve the heteroaromatic structure .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the electronic properties and reactivity of 2,5-dimethylpyrrole derivatives, as determined by DFT studies?

- Methodology :

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to model electron distribution. The 3-fluorophenyl group induces electron-withdrawing effects via σ-induction, reducing pyrrole ring electron density and altering nucleophilic attack sites .

- Charge analysis : Natural Bond Orbital (NBO) analysis reveals increased positive charge on the pyrrole N-atom, enhancing electrophilic substitution reactivity .

Q. What mechanistic insights explain the biological activity of 2,5-dimethylpyrrole derivatives in cell culture systems?

- Methodology :

- Structure-activity relationship (SAR) : The 2,5-dimethylpyrrole scaffold enhances cell-specific productivity in recombinant CHO cells by stabilizing mitochondrial membranes, as shown via fluorescence assays. However, replacing methyl groups with bulkier substituents reduces efficacy .

- Mechanistic studies : Flow cytometry and ROS assays indicate that 2,5-dimethylpyrrole derivatives mitigate oxidative stress, improving cell viability by ~30% compared to controls .

- Advanced models : Molecular docking studies suggest interactions with NADPH oxidase, validated via enzyme inhibition assays .

Q. How do steric and electronic factors of the 3-fluorophenyl group affect rotational barriers and conformational dynamics?

- Methodology :

- Rotational spectroscopy : Compare internal rotation barriers of 3-fluorophenyl vs. 4-fluorophenyl analogs. The meta-F substitution introduces steric hindrance with adjacent methyl groups, increasing the barrier to ~200 cm⁻¹ (vs. ~150 cm⁻¹ for para-F) .

- DFT/MD simulations : Free-energy surfaces (FES) mapped via metadynamics show restricted rotation due to F···H-C interactions, confirmed by variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.